molecular formula C23H17F2N7O2 B2705923 2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1170943-53-9

2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B2705923
CAS No.: 1170943-53-9
M. Wt: 461.433
InChI Key: PQHYPMQBWUTHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a pyrazole ring, a pyrimidine ring, and a benzamide group, all of which are common structures in medicinal chemistry. The presence of multiple fluorine atoms could potentially enhance the compound’s stability and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, while the pyrazole and pyrimidine rings might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms might increase its lipophilicity, which could affect its solubility and distribution in the body .

Scientific Research Applications

Synthesis and Application in Molecular Solids

A study by Lei Wang et al. (2014) explores the energetic multi-component molecular solids formed with tetrafluoroterephthalic acid and a series of N-containing heterocycles. This research underscores the importance of strong hydrogen bonds and weak intermolecular interactions in assembling individual molecules into larger architectures, highlighting the role of such compounds in the development of novel crystal structures for various applications, including materials science and engineering Lei Wang et al., 2014.

Radiolabeling for Imaging

Min Wang et al. (2013) synthesized a new potential PET agent for imaging B-Raf(V600E) in cancers. This study showcases the application of complex fluorinated compounds in the development of diagnostic tools for oncology, illustrating the compound's potential utility in medical imaging and cancer diagnosis Min Wang et al., 2013.

Anticancer and Anti-inflammatory Properties

A. Rahmouni et al. (2016) conducted a study on novel pyrazolopyrimidines derivatives to evaluate their anticancer and anti-5-lipoxygenase agents. This research indicates the potential therapeutic applications of such compounds in treating cancer and inflammation, demonstrating the chemical's relevance in pharmaceutical development A. Rahmouni et al., 2016.

Antiviral Activity

Research by A. Hebishy et al. (2020) on benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable antiavian influenza virus activity. This highlights the compound's potential in developing antiviral drugs, particularly against challenging viral strains like H5N1 A. Hebishy et al., 2020.

Antimicrobial Screening

M. Idrees et al. (2020) synthesized and screened a series of derivatives for their in vitro antibacterial activity. The study provides insights into the antimicrobial potential of such compounds, suggesting their applicability in developing new antibacterial agents M. Idrees et al., 2020.

Properties

IUPAC Name

2,4-difluoro-N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2N7O2/c1-12-3-6-15(7-4-12)31-20-17(11-26-31)22(34)29-23(28-20)32-19(9-13(2)30-32)27-21(33)16-8-5-14(24)10-18(16)25/h3-11H,1-2H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHYPMQBWUTHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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